molecular formula C5H7F3O B1426024 3-(Trifluoromethyl)butyraldehyde CAS No. 95853-69-3

3-(Trifluoromethyl)butyraldehyde

Cat. No. B1426024
CAS RN: 95853-69-3
M. Wt: 140.1 g/mol
InChI Key: XPSIVWGPYKWZDL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)butyraldehyde is a chemical compound with the molecular formula C5H7F3O . It is often used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)butyraldehyde and its derivatives has been a topic of interest in many research studies . For instance, one study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . Another study presents a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various techniques . For example, vibrational spectra and normal coordinate analysis can provide insights into the molecular structure of trifluoromethyl compounds .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)butyraldehyde have been explored in several studies . For instance, one study discusses the substitution effect of the trifluoromethyl group on the bioactivity in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various methods . For example, one study discusses the effects of the trifluoromethyl group on the biological activities and physical properties of compounds .

Scientific Research Applications

Implications for Gut Health and Animal Production

Butyrate and its derivatives, including compounds structurally similar to 3-(Trifluoromethyl)butyraldehyde, have been extensively studied for their beneficial effects on gut health and animal production. These compounds serve as primary nutrients providing energy to colonocytes and act as cellular mediators regulating gene expression, cell differentiation, gut tissue development, immune modulation, oxidative stress reduction, and diarrhea control. In animal production, butyrate derivatives are explored as alternatives to in-feed antibiotics due to their positive effects on gut development, control of enteric pathogens, reduction of inflammation, and improvement of growth performance (Bedford & Gong, 2017).

Enantioselective Syntheses of Organic Compounds

The enantioselective synthesis of organic compounds, such as 3,4-dihydropyran derivatives, is crucial in the development of bioactive molecules and natural products. These synthetic strategies involve the use of various organocatalysts and metal complexes to control the asymmetry during the chemical reactions, highlighting the flexibility and high level of control over the molecular complexity that can be achieved. This field of research demonstrates the importance of chemical compounds in facilitating the synthesis of chiral building blocks for pharmaceuticals (Desimoni, Faita, & Quadrelli, 2018).

Antibacterial and Anti-inflammatory Agents

Compounds with trifluoromethyl groups, such as trifluoromethylpyrazoles, have garnered attention for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group significantly influences the activity profile of these compounds, showcasing the role of chemical modifications in developing novel agents with minimal side effects for medicinal chemistry (Kaur, Kumar, & Gupta, 2015).

Advanced Synthesis Techniques

The review on the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts provides insight into the advancements in creating heterocyclic compounds, which are crucial in pharmaceuticals and drug-candidate molecules. Organocatalytic approaches in three-component condensation reactions underline the ongoing development of new strategies for constructing valuable heterocyclic compounds, demonstrating the significance of chemical synthesis in organic chemistry and pharmacology (Kiyani, 2018).

Safety And Hazards

The safety and hazards associated with 3-(Trifluoromethyl)butyraldehyde can be found in safety data sheets . These documents provide information on the potential hazards of the chemical, as well as precautions for safe handling and use .

Future Directions

The future directions of research on 3-(Trifluoromethyl)butyraldehyde are promising. For instance, one study discusses the potential novel applications of trifluoromethylpyridine (TFMP) and its derivatives in the future . Another study presents a scalable and operationally simple radical trifluoromethylation .

properties

IUPAC Name

4,4,4-trifluoro-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSIVWGPYKWZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)butyraldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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